
Succinylacetone-13C5
概要
説明
Succinylacetone is a chemical compound formed by the oxidation of glycine and is a precursor of methylglyoxal . It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, which is due to congenital deficiency of an enzyme, fumarylacetoacetate hydrolase .
Synthesis Analysis
Succinylacetone (SA) is used for the diagnosis and monitoring of patients with tyrosinemia type I (Tyr I). SA and 13C5-SA are oximated and extracted from urine with organic solvents, and then derivatized to form trimethylsilane (TMS) derivatives. TMS derivatives of SA and 13C5-SA are detected and quantified by GC-MS using selective ion monitoring (SIM) .Molecular Structure Analysis
The molecular formula of Succinylacetone is C7H10O4 . The molar mass is 158.153 g·mol−1 .Chemical Reactions Analysis
Succinylacetone is a chemical compound that is formed by the oxidation of glycine and is a precursor of methylglyoxal . It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, which is due to congenital deficiency of an enzyme, fumarylacetoacetate hydrolase .Physical and Chemical Properties Analysis
The molecular formula of Succinylacetone is C7H10O4 . The molar mass is 158.153 g·mol−1 .科学的研究の応用
Diagnosis and Monitoring of Tyrosinemia Type I
Succinylacetone (SA) is utilized in the diagnosis and monitoring of tyrosinemia type I (Tyr I), a genetic disorder. SA is notably elevated in the blood and urine of patients with Tyr I, making it a critical biomarker. Its concentration is usually higher in urine than in blood, which makes urinary testing more effective. The quantitation of SA in urine samples is conducted through gas chromatography-mass spectrometry (GC-MS) using Succinylacetone-13C5 as an internal standard. This method allows for a broad range of urinary SA concentrations to be covered, from 0.05 to 450 mmol/mol creatinine (Chen & Yu, 2016).
Nanomolar Range Determination in Amniotic Fluid and Plasma
This compound is also used in a sensitive and accurate stable isotope dilution GC/MS assay for quantifying SA in plasma and amniotic fluid. This method is particularly beneficial in areas with a high prevalence of tyrosinemia type I, like Quebec. The assay involves a three-step sample treatment, which includes oximation, solvent extraction, and TMCS derivatization. It offers good precision and has a limit of quantification and detection as low as 3 and 1 nmol/L, respectively (Cyr et al., 2006).
Newborn Screening Applications
This compound is instrumental in newborn screening for tyrosinemia type I. It has been included in a new assay that simultaneously determines acylcarnitines, amino acids, and SUAC in dried blood spots using mass spectrometry. This method is highly effective, allowing for rapid and cost-effective screening with minimal risk of false-negative results (Turgeon et al., 2008).
Therapeutic Drug Monitoring in Tyrosinemia Treatment
This compound plays a role in therapeutic drug monitoring for patients with tyrosinemia type I undergoing treatment with nitisinone. A method has been developed for the simultaneous quantification of succinylacetone and nitisinone in plasma, which is crucial for effective treatment monitoring. The method utilizes a single-step derivatization process and has shown high sensitivity and stability, especially for succinylacetone (Sundberg et al., 2018).
作用機序
Target of Action
Succinylacetone-13C5, also known as 4,6-Dioxoheptanoic Acid-13C5 , is a stable isotope of Succinylacetone . The primary target of this compound is delta-aminolevulinic acid dehydratase (ALAD) , an enzyme involved in the heme biosynthesis pathway .
Mode of Action
This compound inhibits the activity of ALAD . This inhibition results in a profound decrease in the enzyme’s activity, leading to changes in the heme biosynthesis pathway .
Biochemical Pathways
The inhibition of ALAD by this compound affects the heme biosynthesis pathway . This pathway is crucial for the production of heme, a component of hemoglobin, which is essential for oxygen transport in the body. The inhibition of ALAD leads to a decrease in heme production, affecting various downstream effects related to oxygen transport and utilization .
Result of Action
The inhibition of ALAD by this compound leads to a decrease in heme production . This can result in various molecular and cellular effects, including changes in oxygen transport and utilization. It may also lead to the accumulation of precursors in the heme biosynthesis pathway, which can have additional effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Succinylacetone-13C5 plays a significant role in biochemical reactions. It is involved in the catabolism of tyrosine . When there is a congenital deficiency of an enzyme, fumarylacetoacetate hydrolase, it leads to the accumulation of fumarylacetoacetate which is subsequently converted to Succinylacetone . Succinylacetone also inhibits ALA dehydratase (PBG synthase) which increases ALA and precipitates acute neuropathic symptoms, similar to porphyria .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to inhibit heme biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it competes with α-ketoglutarate for prolyl hydroxylase domain 2 (PHD2) binding and inhibits PHD2 activity, preventing hydroxylation of HIF-1α, thus resulting in its stabilization and consequent expression of vascular endothelial growth factor (VEGF) .
Temporal Effects in Laboratory Settings
It is known that Succinylacetone is a specific marker for HT-1 but not consistently measured by newborn screening programs .
Metabolic Pathways
This compound is involved in the metabolic pathways of tyrosine . It interacts with enzymes such as fumarylacetoacetate hydrolase and ALA dehydratase .
特性
IUPAC Name |
4,6-dioxo(3,4,5,6,7-13C5)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11)/i1+1,2+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-JBSMRZEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH2]CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676144 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881835-86-5 | |
| Record name | 4,6-Dioxo(3,4,5,6,7-~13~C_5_)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohepta[d]imidazol-2(1H)-one](/img/structure/B1661039.png)
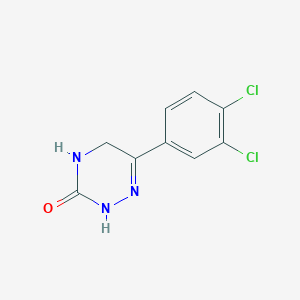
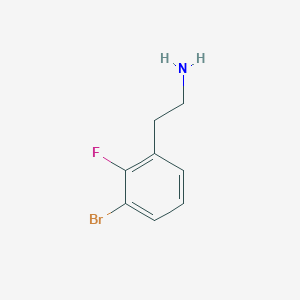
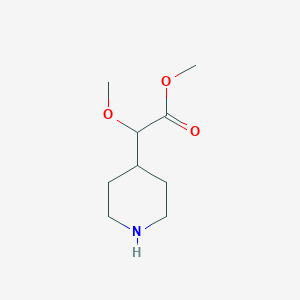
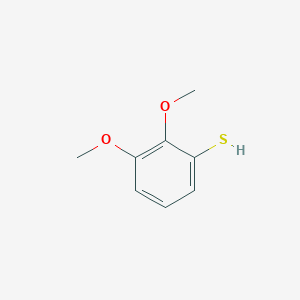

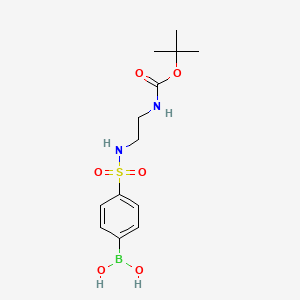
![4-[Ethoxy(imino)methyl]benzoic acid](/img/structure/B1661048.png)
![2,7-Diphenyl-3-oxa-1,6,8-triazaspiro[4.4]nona-1,6,8-trien-9-amine](/img/structure/B1661049.png)
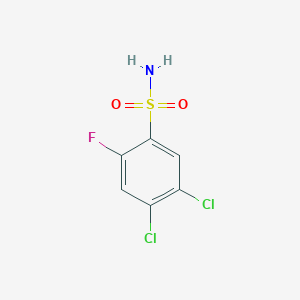
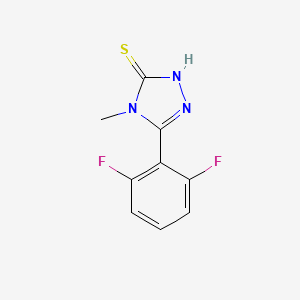

![1-[3-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B1661058.png)
